
2-Keto-octanoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of octanoic acid and is characterized by the presence of a keto group at the second carbon and an ester group at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Keto-octanoic acid, methyl ester can be synthesized through the esterification of 2-Keto-octanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Keto-octanoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-Keto-octanoic acid and methanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, although specific conditions and reagents for this reaction are less commonly reported.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Keto-octanoic acid and methanol.
Reduction: The corresponding alcohol derivative of this compound.
Scientific Research Applications
2-Keto-octanoic acid, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Keto-octanoic acid, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of other bioactive compounds . The ester group can undergo hydrolysis to release the active keto acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: Similar in structure but lacks the keto group, making it less reactive in certain chemical reactions.
Ethyl octanoate: Another ester derivative of octanoic acid, differing in the alkyl group attached to the ester functionality.
2-Keto-octanoic acid: The non-esterified form of the compound, which is more polar and has different solubility properties.
Uniqueness
2-Keto-octanoic acid, methyl ester is unique due to the presence of both a keto group and an ester group, which allows it to participate in a wider range of chemical reactions compared to its non-keto or non-esterified counterparts . This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3-7H2,1-2H3 |
InChI Key |
JCVKROPMQGWQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

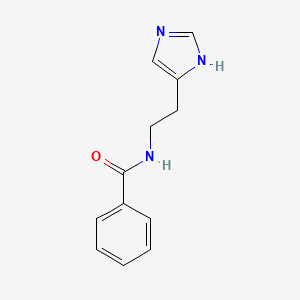
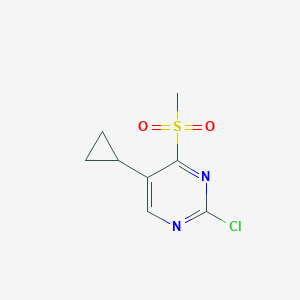
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)


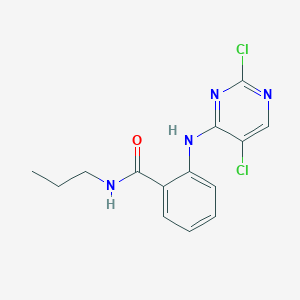
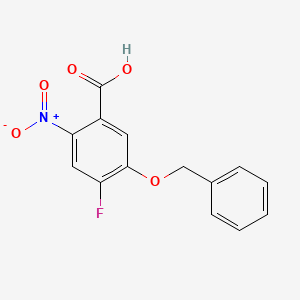
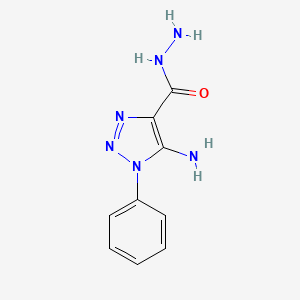

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)


